molecular formula C11H13N3O B10773320 Tritiated 5-carbamidotryptamine

Tritiated 5-carbamidotryptamine

Cat. No.: B10773320
M. Wt: 211.27 g/mol
InChI Key: WKZLNEWVIAGNAW-DOMYTETQSA-N
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Description

[3H]5-carboxamidotryptamine is a tritiated derivative of 5-carboxamidotryptamine, a tryptamine closely related to the neurotransmitter serotonin. It acts as a non-selective, high-affinity full agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors . This compound is primarily used in scientific research to study serotonin receptor functions and interactions.

Preparation Methods

The synthesis of [3H]5-carboxamidotryptamine involves the tritiation of 5-carboxamidotryptamine. The process typically includes the following steps:

Industrial production methods for [3H]5-carboxamidotryptamine are not widely documented, as it is primarily produced in research laboratories for scientific purposes.

Chemical Reactions Analysis

[3H]5-carboxamidotryptamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

[3H]5-carboxamidotryptamine exerts its effects by binding to serotonin receptors, specifically 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. These events include the inhibition of adenylyl cyclase activity and the modulation of neurotransmitter release . The molecular targets and pathways involved are primarily related to the serotonin signaling pathway.

Comparison with Similar Compounds

[3H]5-carboxamidotryptamine is similar to other serotonin receptor agonists, such as:

The uniqueness of [3H]5-carboxamidotryptamine lies in its tritiated form, which allows for the study of receptor binding and interactions using radiolabeling techniques.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

211.27 g/mol

IUPAC Name

3-(2-amino-1,1,2,2-tetratritioethyl)-1H-indole-5-carboxamide

InChI

InChI=1S/C11H13N3O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10/h1-2,5-6,14H,3-4,12H2,(H2,13,15)/i3T2,4T2

InChI Key

WKZLNEWVIAGNAW-DOMYTETQSA-N

Isomeric SMILES

[3H]C([3H])(C1=CNC2=C1C=C(C=C2)C(=O)N)C([3H])([3H])N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN

Origin of Product

United States

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